

The Biological Half-Life of Strontium-90 in Bone Tissue: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological half-life of **Strontium-90** (^{90}Sr) in bone tissue. **Strontium-90**, a radioisotope of significant interest due to its presence in nuclear fallout and its chemical similarity to calcium, poses long-term health risks through its incorporation into the skeleton. Understanding its retention and clearance from bone is critical for dosimetry, risk assessment, and the development of potential decontamination therapies. This document summarizes key quantitative data, details experimental methodologies for its measurement, and visualizes the complex biological pathways involved in its metabolism within bone.

Quantitative Data on the Biological Half-Life of ^{90}Sr in Bone

The biological half-life of ^{90}Sr in bone is not a single value but rather a complex parameter influenced by factors such as age at the time of intake, sex, bone type (cortical vs. trabecular), and overall bone metabolism.^[1] The following tables summarize quantitative data from key studies.

Table 1: Biological Half-Life of **Strontium-90** in Human Bone

Population/Stu dy Cohort	Bone Type	Age Group	Biological Half-Life (Years)	Key Findings & Citations
Techa River Population	Whole Body (primarily skeleton)	Adults (>30 years)	Varies with age and sex. Elimination rates increase after age 55 in men (from 2.8% to 3.2% per year) and after age 45 in women (reaching 5.8% per year after 60).	These findings are based on long-term whole- body counting of individuals exposed to ^{90}Sr . [2][3] An age- and gender- dependent biokinetic model was developed based on this cohort.[4][5]
General Population (ICRP Model)	Skeleton	Adults	The overall biological half-life is estimated to be about 18 years, though a wide range of values (14 to 600 days, 1000 days, 30 years, and up to 49 years) have been reported, reflecting complex metabolism.	The International Commission on Radiological Protection (ICRP) provides biokinetic models for strontium.[1] [6][7]
General Population (Fallout Studies)	Skeleton	Adults	The average rate of turnover of strontium and calcium in the adult skeleton appears to be	Studies of global fallout from nuclear weapons testing in the mid-20th century provided

about 2.5 percent per year. valuable data on ^{90}Sr uptake and retention.[8]

Table 2: Biological Half-Life of **Strontium-90** in Beagle Bone

Study	Bone Type	Biological Half-Life (Years)	Key Findings & Citations
University of California, Davis Lifespan Study	Cortical Bone	15	The study involved chronic ingestion of ^{90}Sr from in utero to 540 days of age.[9][10]
University of California, Davis Lifespan Study	Trabecular Bone	1.3	Differences in half-life between bone types are attributed to varying rates of bone turnover.[9][10]

Experimental Protocols

The determination of ^{90}Sr in bone involves a range of sophisticated techniques, from post-mortem radiochemical analysis to in vivo measurements.

Radiochemical Analysis of Bone Samples

This method provides high accuracy for the quantification of ^{90}Sr in excised bone samples.

Protocol:

- Sample Preparation:
 - Bone samples are ashed at high temperatures (e.g., 600-800°C) to remove organic matter.
 - The resulting ash is dissolved in strong acid, typically nitric acid (HNO_3).[11]

- Chemical Separation:
 - A known amount of stable strontium carrier is added to determine the chemical yield of the separation process.
 - Calcium, a major component of bone that interferes with ^{90}Sr measurement, is removed through precipitation of strontium nitrate in fuming nitric acid.
 - Other interfering radionuclides, such as barium and radium, are removed by precipitation as chromates.
 - The daughter nuclide of ^{90}Sr , Yttrium-90 (^{90}Y), is separated from the strontium fraction. This is often achieved by precipitation of yttrium hydroxide.[\[12\]](#)
- Measurement:
 - The activity of ^{90}Sr can be measured directly after separation using a low-background beta counter.
 - Alternatively, and more commonly, the activity of the separated ^{90}Y is measured. After a known period to allow for in-growth, the ^{90}Y is separated and its high-energy beta emissions are counted. This method is highly sensitive and specific for ^{90}Sr .[\[12\]](#)
 - Liquid Scintillation Counting (LSC) is a common technique for measuring the beta activity of ^{90}Sr or ^{90}Y .[\[13\]](#)

Whole-Body Counting

This *in vivo* technique measures the gamma radiation emitted from radionuclides within the body. While ^{90}Sr is a pure beta emitter, its presence can be inferred through the detection of bremsstrahlung radiation produced by the beta particles, or more commonly by measuring other gamma-emitting radionuclides and using known ratios from the contamination source.[\[14\]](#) [\[15\]](#)[\[16\]](#)[\[17\]](#)

Protocol:

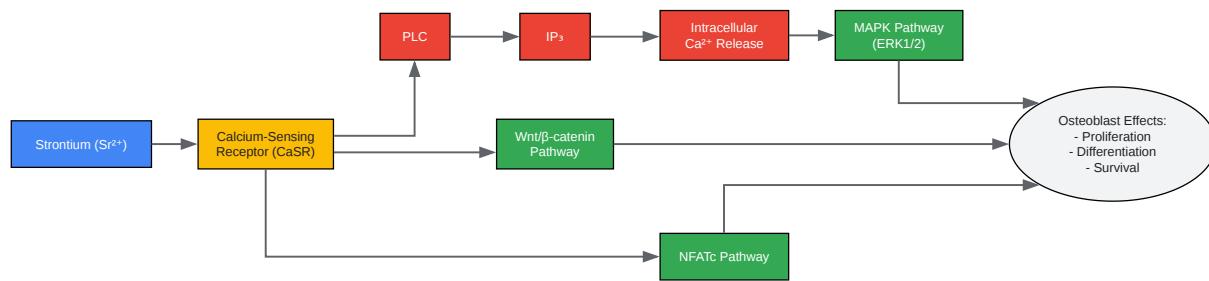
- Subject Positioning: The individual is placed in a shielded room to reduce background radiation, either sitting, standing, or lying down.[\[16\]](#)

- **Detection:** Highly sensitive detectors, such as sodium iodide (NaI) or high-purity germanium (HPGe) detectors, are positioned close to the body.
- **Calibration:** The system is calibrated using a "phantom," which is a model of the human body containing a known distribution and activity of a radionuclide. The Bottle Manikin Absorber (BOMAB) phantom is an industry standard.[14][16]
- **Data Analysis:** The gamma-ray spectrum is analyzed to identify and quantify the radionuclides present. For ⁹⁰Sr in the Techa River cohort, a specialized whole-body counter was used to measure the bremsstrahlung radiation.[2][3]

In Vivo X-Ray Fluorescence (XRF)

This non-invasive technique can measure the concentration of stable and radioactive strontium in bone.

Protocol:


- **Excitation:** A low-energy gamma-ray source (e.g., ¹⁰⁹Cd or ¹²⁵I) is used to irradiate a specific bone, typically the tibia or phalanx.[18][19]
- **Fluorescence Detection:** The incident radiation excites strontium atoms in the bone, causing them to emit characteristic X-rays. These X-rays are detected by a sensitive detector, such as a silicon drift detector.
- **Quantification:** The intensity of the emitted X-rays is proportional to the concentration of strontium in the bone. The system is calibrated using bone-equivalent phantoms with known strontium concentrations.[18][20]
- **Correction for Soft Tissue:** The signal is corrected for attenuation by the overlying soft tissue, often measured using ultrasound.[19]

Signaling Pathways and Experimental Workflows

The biological behavior of strontium is dictated by its similarity to calcium, allowing it to interact with various cellular signaling pathways involved in bone metabolism.

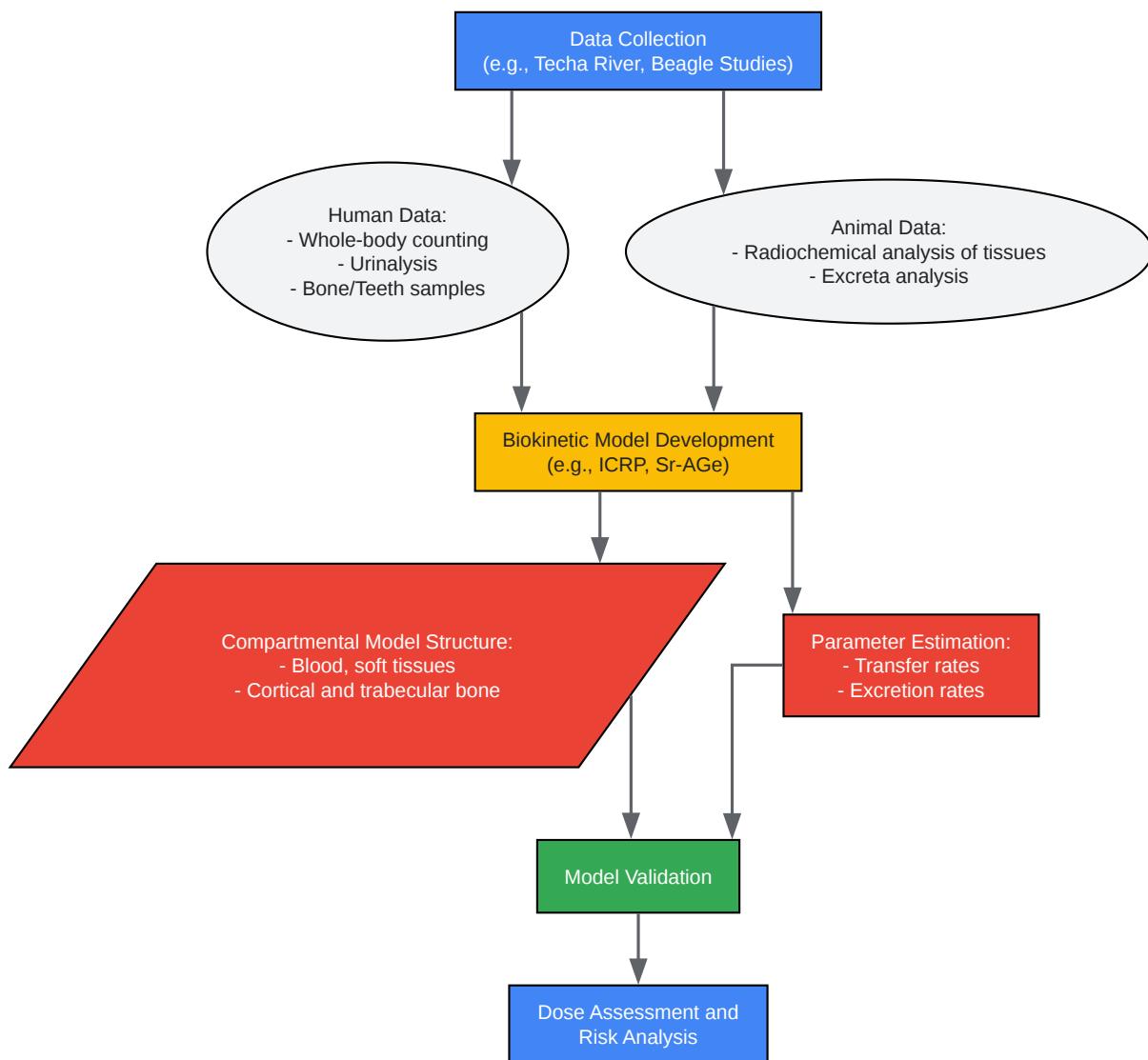
Strontium's Interaction with Bone Cells

Strontium exerts a dual effect on bone remodeling: it stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. A key player in this process is the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that is activated by both calcium and strontium.

[Click to download full resolution via product page](#)

Caption: Strontium signaling in osteoblasts via the Calcium-Sensing Receptor.

In osteoclasts, strontium binding to the CaSR also triggers intracellular signaling cascades that ultimately lead to the inhibition of bone resorption and the promotion of osteoclast apoptosis.



[Click to download full resolution via product page](#)

Caption: Strontium's indirect effects on osteoclasts via osteoblast signaling.

Experimental Workflow for ^{90}Sr Biokinetic Modeling

Biokinetic models are essential for understanding the fate of ^{90}Sr in the body and for calculating radiation doses. The development of these models relies on a combination of experimental data and mathematical modeling.

[Click to download full resolution via product page](#)

Caption: Workflow for the development and validation of ⁹⁰Sr biokinetic models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strontium-90 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of age and gender dependences of the rate of strontium elimination 25-45 years after intake: analysis of data from residents living along the Techa river - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of strontium metabolism in humans on the basis of the Techa river data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvements in the biokinetic model for strontium with allowance for age and gender differences in bone mineral metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age and gender specific biokinetic model for strontium in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nrc.gov [nrc.gov]
- 7. ICRP [icrp.org]
- 8. Strontium-90 in man. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Revisiting the Historic Strontium-90 Ingestion Beagle Study Conducted at the University of California Davis: Opportunity in Archival Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositum.tuwien.at [repositum.tuwien.at]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Whole-body counting - Wikipedia [en.wikipedia.org]
- 15. Whole Body Counting | The Marshall Islands Program [marshallislands.llnl.gov]
- 16. Body Counting | New Mexico State University | BE BOLD. Shape the Future. [cemrc.org]
- 17. dps.ny.gov [dps.ny.gov]

- 18. Quantification of bone strontium levels in humans by in vivo x-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo study of an x-ray fluorescence system to detect bone strontium non-invasively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- To cite this document: BenchChem. [The Biological Half-Life of Strontium-90 in Bone Tissue: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230875#biological-half-life-of-strontium-90-in-bone-tissue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com